molecular formula C9H8BNO3 B1586876 3-Phenylisoxazole-5-boronic acid CAS No. 5868-54-2

3-Phenylisoxazole-5-boronic acid

Cat. No.: B1586876
CAS No.: 5868-54-2
M. Wt: 188.98 g/mol
InChI Key: VEJIQHRMIYFYPS-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-boronic acid is a boronic acid derivative featuring an isoxazole ring substituted with a phenyl group at the 3-position and a boronic acid group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of 3-Phenylisoxazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the creation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that organoboron compounds like this compound are generally stable and readily prepared , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, where this compound is utilized, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including temperature and pH, could potentially impact the action of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoxazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Phenylisoxazole-5-boronic acid is unique due to the presence of both the isoxazole ring and the boronic acid group, which confer distinct reactivity and binding properties. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJIQHRMIYFYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NO1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400708
Record name (3-Phenyl-1,2-oxazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5868-54-2
Record name (3-Phenyl-1,2-oxazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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